

Denibulin stable disease duration

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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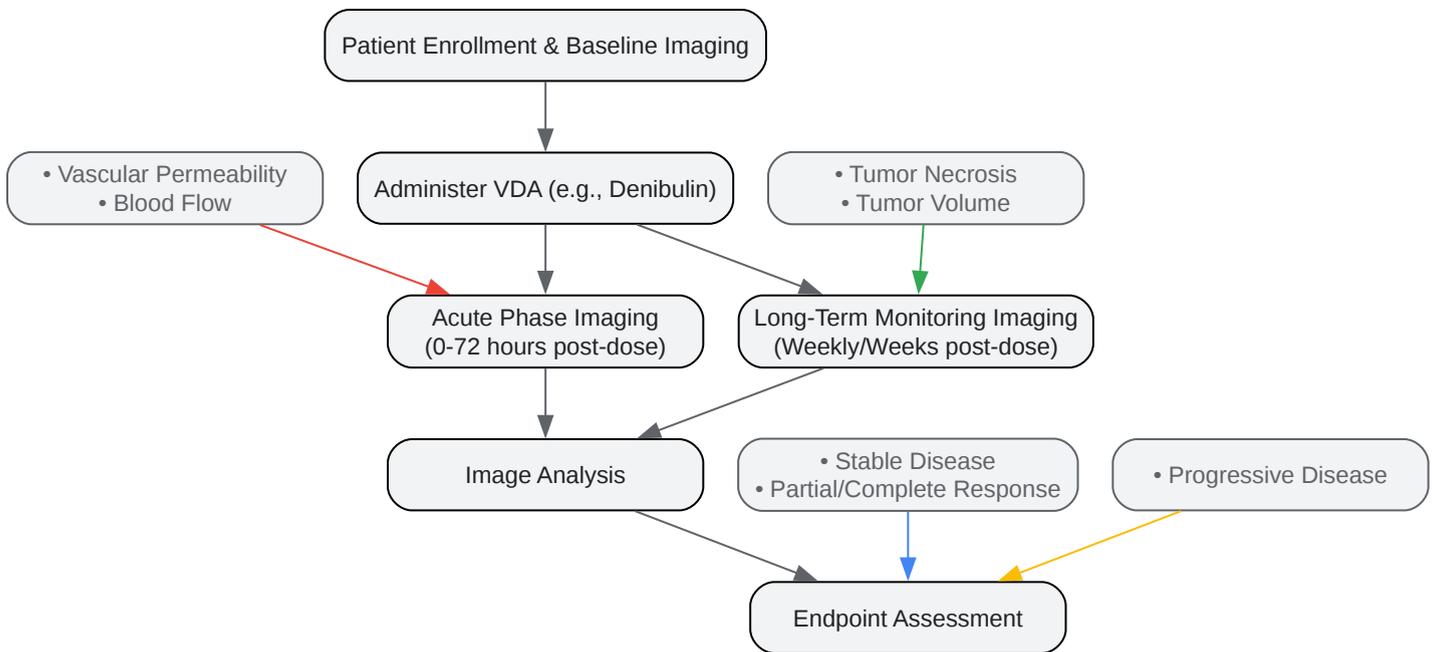
Denibulin Clinical Trial Data

The table below summarizes the available efficacy data for denibulin from a Phase I/II trial.

Trial Details	Patient Population	Key Efficacy Findings
Phase I/II (cited in [1])	Metastatic Triple-Negative Breast Cancer (TNBC); 21 patients with GR-positive tumors [1]	Progression-Free Survival (PFS): Median PFS of 11.1 weeks [1] • Tumor Response: 4 patients with partial response ($\geq 30\%$ tumor reduction); 8 patients with stable disease; 11 with progressive disease [1]

Experimental Protocol for VDA Evaluation

The following methodology is commonly used in clinical trials to assess the effects of Vascular Disrupting Agents (VDAs) like denibulin. This outlines the workflow for non-invasive evaluation of treatment response, which is critical for determining endpoints like stable disease.



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Key Methodological Details:

- **Imaging Modalities:** Clinical trials for VDAs rely heavily on non-invasive imaging. The most common modality is **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)**, which is used to measure changes in vascular function and permeability [2] [3]. Other techniques like Dynamic Contrast-Enhanced Computed Tomography (DCE-CT) and Ultrasound (DCE-US) are also employed [2].
- **Primary Endpoints:** The key parameters measured are:
 - **Vascular Parameters (Acute):** A significant reduction in vascular flow and an increase in vascular permeability within hours of drug administration are hallmarks of VDA activity [2] [4].
 - **Tumor Response (Long-term):** This is assessed using standardized criteria like **RECIST (Response Evaluation Criteria In Solid Tumors)**. "Stable disease" is defined as neither sufficient shrinkage to qualify as a partial response nor sufficient increase to qualify as progressive disease [1].
- **Tumor Viability Assessment:** VDAs typically cause extensive central necrosis. However, a rim of viable tumor cells often remains, which can lead to regrowth. Imaging helps distinguish this necrotic core from viable tissue [2] [4].

Key Context for Denibulin's Development

- **Mechanism of Action:** Denibulin (also known as MN-029) is a tubulin-binding agent classified as a **Vascular Disrupting Agent (VDA)** [2] [5]. It binds to the colchicine site on tubulin, disrupting the cytoskeleton of endothelial cells in established tumor blood vessels. This leads to vessel occlusion and massive tumor cell death due to ischemia [2] [3].
- **Development Status:** Denibulin has been evaluated in early-phase clinical trials. Its development for solid tumors is currently pursued by MediciNova [5]. A Phase I trial involving 34 subjects used DCE-MRI to evaluate its effects [2].

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